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molecular formula C9H9N3OS B8646452 5-Methyl-6-(pyridazin-4-yl)-2H-1,4-thiazin-3(4H)-one CAS No. 103807-24-5

5-Methyl-6-(pyridazin-4-yl)-2H-1,4-thiazin-3(4H)-one

Cat. No. B8646452
M. Wt: 207.25 g/mol
InChI Key: CQGYRCUJVQSARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04800201

Procedure details

5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridazinyl]-2H-1,4-thiazin-3(4H)-one (2.4 g) was well mixed with sulfur sublimed (10.7 g) in a mortar and the mixture was stirred at 140° C. for 1.5 hours and then was cooled to ambient temperature. The obtained solid was ground and was extracted with methanol. Methanol was removed under reduced pressure. The residue was dissolved in 50 ml of 2N hydrochloric acid. The insoluble matter was removed by filtration and the filtrate was adjusted to pH 7.2 by 2N aqueous sodium hydroxide. The resulting precipitates were removed by filtration. The filtrate was extracted with chloroform (20 ml×5 times) and the extract was evaporated to dryness. After combined with the above solid, the residue was recrystallized from methanol to give the titled compound (0.3 g, yield 23%) as pale yellow plates.
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridazinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[CH:8]1[CH:13]=[CH:12][N:11](C(OCC(Cl)(Cl)Cl)=O)[N:10]=[CH:9]1.[S]>>[CH3:1][C:2]1[NH:3][C:4](=[O:22])[CH2:5][S:6][C:7]=1[C:8]1[CH:13]=[CH:12][N:11]=[N:10][CH:9]=1 |^3:22|

Inputs

Step One
Name
5-methyl-6-[1-(2,2,2-trichloroethoxycarbonyl)-1,4-dihydro-4-pyridazinyl]-2H-1,4-thiazin-3(4H)-one
Quantity
2.4 g
Type
reactant
Smiles
CC=1NC(CSC1C1C=NN(C=C1)C(=O)OCC(Cl)(Cl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with methanol
CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 ml of 2N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform (20 ml×5 times)
CUSTOM
Type
CUSTOM
Details
the extract was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1NC(CSC1C1=CN=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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